molecular formula C22H25N3OS B459808 3-amino-6-ethyl-N-(4-methylbenzyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 445269-17-0

3-amino-6-ethyl-N-(4-methylbenzyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B459808
CAS No.: 445269-17-0
M. Wt: 379.5g/mol
InChI Key: HWILETZKNCITDK-UHFFFAOYSA-N
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Description

3-amino-6-ethyl-N-(4-methylbenzyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a complex organic compound featuring a thienoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-6-ethyl-N-(4-methylbenzyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thienoquinoline Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminothiophene and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

    Amination: The amino group at the 3-position can be introduced through nucleophilic substitution reactions.

    Carboxamide Formation: The carboxamide group is typically formed by reacting the corresponding carboxylic acid with an amine, often using coupling reagents like EDCI or DCC.

    N-Benzylation: The N-(4-methylbenzyl) group is introduced via reductive amination or direct alkylation using 4-methylbenzyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group or the thienoquinoline core, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carboxamide group to yield the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The amino and ethyl groups can participate in various substitution reactions, such as nucleophilic substitution with halides or electrophilic aromatic substitution on the benzyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Alkyl halides, acyl halides, or sulfonyl chlorides in the presence of bases or acids.

Major Products

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced amines or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, this compound may exhibit interesting pharmacological properties. It could be investigated for its potential as an enzyme inhibitor, receptor modulator, or antimicrobial agent.

Medicine

In medicinal chemistry, 3-amino-6-ethyl-N-(4-methylbenzyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide could be explored for its therapeutic potential in treating various diseases, including cancer, infectious diseases, and neurological disorders.

Industry

Industrially, this compound might be used in the development of new pharmaceuticals, agrochemicals, or as a precursor for advanced materials in electronics or nanotechnology.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with proteins or enzymes, altering their function through binding interactions. The thienoquinoline core might intercalate with DNA or interact with cellular receptors, while the amino and carboxamide groups could form hydrogen bonds or ionic interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-b]quinoline Derivatives: Compounds with similar core structures but different substituents.

    Benzylamine Derivatives: Compounds with similar benzylamine groups but different core structures.

    Carboxamide Derivatives: Compounds with similar carboxamide groups but different core structures.

Uniqueness

3-amino-6-ethyl-N-(4-methylbenzyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is unique due to the combination of its thienoquinoline core with the specific substituents at the 3, 6, and N-positions. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3-amino-6-ethyl-N-[(4-methylphenyl)methyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3OS/c1-3-14-8-9-18-16(10-14)11-17-19(23)20(27-22(17)25-18)21(26)24-12-15-6-4-13(2)5-7-15/h4-7,11,14H,3,8-10,12,23H2,1-2H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWILETZKNCITDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NCC4=CC=C(C=C4)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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